4-(diethylamino)-N-((4-(4-nitrophenyl)thiazol-2-yl)carbamothioyl)benzamide
Description
4-(diethylamino)-N-((4-(4-nitrophenyl)thiazol-2-yl)carbamothioyl)benzamide is a complex organic compound that features a benzamide core substituted with a diethylamino group and a thiazole ring bearing a nitrophenyl group
Properties
IUPAC Name |
4-(diethylamino)-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S2/c1-3-25(4-2)16-9-7-15(8-10-16)19(27)23-20(30)24-21-22-18(13-31-21)14-5-11-17(12-6-14)26(28)29/h5-13H,3-4H2,1-2H3,(H2,22,23,24,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQKBEHQXGQCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-N-((4-(4-nitrophenyl)thiazol-2-yl)carbamothioyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-nitrobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Attachment of the Benzamide Core: The thiazole derivative is then reacted with 4-(diethylamino)benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(diethylamino)-N-((4-(4-nitrophenyl)thiazol-2-yl)carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Structural Features
The compound's structure can be represented as follows:
- Benzamide Core : Provides stability and functional versatility.
- Diethylamino Group : Enhances solubility and biological activity.
- Thiazole Ring with Nitrophenyl Substitution : Contributes to the compound's electronic properties and potential reactivity.
Medicinal Chemistry
One of the primary applications of 4-(diethylamino)-N-((4-(4-nitrophenyl)thiazol-2-yl)carbamothioyl)benzamide is in medicinal chemistry. Research indicates that compounds with similar structural motifs exhibit antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
A study evaluated various thiazole derivatives for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antimicrobial effects, suggesting that the thiazole component plays a crucial role in biological activity .
Case Study: Anticancer Potential
In another investigation, compounds containing thiazole rings were tested for their anticancer properties against human breast cancer cell lines. The results demonstrated promising cytotoxic effects, indicating potential for further development as anticancer agents .
Materials Science
The compound can also be utilized in materials science for developing novel materials with specific electronic or optical properties. Its unique structure allows for the manipulation of electronic characteristics, which can be beneficial in designing materials for sensors or electronic devices.
Data Table: Comparison of Electronic Properties
| Property | This compound | Similar Compounds |
|---|---|---|
| Conductivity | Moderate | Varies (dependent on structure) |
| Optical Absorption Spectrum | UV-Vis range | Varies (specific to each compound) |
| Stability | High | Varies (depends on substituents) |
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.
Synthesis Pathway
The synthesis typically involves:
- Formation of the thiazole ring by reacting suitable precursors.
- Attachment of the benzamide core through acylation reactions.
Mechanism of Action
The mechanism of action of 4-(diethylamino)-N-((4-(4-nitrophenyl)thiazol-2-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring and nitrophenyl group play crucial roles in binding to the target sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-4-yl)thiazol-2-amine: Known for its use as a corrosion inhibitor.
2-methyl-4-(4-nitrophenyl)thiazole: Used in various chemical syntheses and as a building block for more complex molecules.
Uniqueness
4-(diethylamino)-N-((4-(4-nitrophenyl)thiazol-2-yl)carbamothioyl)benzamide is unique due to its combination of a diethylamino group, a nitrophenyl-substituted thiazole ring, and a benzamide core. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Biological Activity
4-(diethylamino)-N-((4-(4-nitrophenyl)thiazol-2-yl)carbamothioyl)benzamide is a complex organic compound with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a benzamide core with a diethylamino group and a thiazole ring substituted with a nitrophenyl group. Its chemical formula is , and it has a molecular weight of approximately 445.53 g/mol. The presence of the nitrophenyl group suggests potential interactions with various biological targets.
Biological Activity
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including those similar to this compound, exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity due to its structural features.
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole-based compounds. The mechanism often involves the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to inhibit tumor growth in vitro and in vivo models . The nitrophenyl moiety may enhance the binding affinity to cancer cell receptors, contributing to its efficacy.
Mechanism of Action
The biological activity of this compound likely involves interaction with specific enzymes or receptors. The nitrophenylsulfonyl group may facilitate binding through hydrogen bonding or electrostatic interactions, influencing metabolic pathways critical for cell survival and proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Interaction | Potential inhibition of key metabolic enzymes |
Case Study: Anticancer Activity
In a notable study, derivatives similar to this compound were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values demonstrating potent activity against breast cancer cells. Further mechanistic studies revealed that these compounds induced apoptosis via the mitochondrial pathway, highlighting their potential as therapeutic agents in oncology .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 4-(diethylamino)-N-((4-(4-nitrophenyl)thiazol-2-yl)carbamothioyl)benzamide, and how can regioselectivity challenges be addressed?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:
Thiazole ring formation : React 2-amino-4-(4-nitrophenyl)thiazole with a thiourea derivative under basic conditions (e.g., triethylamine in dimethyl ketone) to form the carbamothioyl intermediate .
Amide coupling : Introduce the diethylamino-benzamide moiety via coupling with 4-(diethylamino)benzoyl chloride using a coupling agent like DCC/DMAP in anhydrous THF .
Regioselectivity Control : Use steric and electronic directing groups (e.g., nitro at the para position of the phenyl ring) to guide substitution patterns. Monitor reaction progress via TLC and confirm regiochemistry via NMR (e.g., distinguishing thiazole C-H protons at δ 7.2–7.8 ppm) .
Q. Q2. How should researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min; target purity ≥95% (retention time ~8–10 min) .
- Spectroscopic Analysis :
- NMR : Confirm the presence of diethylamino protons (δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for CH) and thiazole protons (δ 7.5–8.1 ppm) .
- HRMS : Verify molecular ion [M+H] at m/z 496.12 (calculated for CHNOS) .
Advanced Research Questions
Q. Q3. What computational strategies are recommended to predict the biological activity of this compound, particularly its enzyme inhibition potential?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into target enzymes (e.g., bacterial PPTases or kinases). Prioritize residues within 5 Å of the nitro group and thiazole ring for binding energy calculations (−9.5 to −11.2 kcal/mol suggests strong inhibition) .
- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from Gaussian09 DFT calculations. Correlate with antimicrobial activity (IC < 10 µM) using partial least squares regression .
Q. Q4. How can researchers resolve contradictory data on the compound’s solubility and stability in biological assays?
Methodological Answer:
- Solubility Optimization : Test co-solvents (e.g., DMSO/PEG-400 mixtures) at ≤1% v/v to avoid cytotoxicity. Measure solubility via UV-Vis at λ 320 nm (typical absorbance for nitroaromatics) .
- Stability Profiling : Conduct accelerated degradation studies in PBS (pH 7.4) at 37°C. Monitor nitro group reduction (loss of absorbance at 320 nm) and thioamide hydrolysis (HPLC peak splitting) over 72 hours .
Q. Q5. What are the key considerations for designing SAR studies targeting the thiazole-carbamothioyl pharmacophore?
Methodological Answer:
- Substitution Patterns : Replace the nitro group with electron-withdrawing groups (e.g., CF) to enhance metabolic stability. Compare IC values in enzyme inhibition assays .
- Scaffold Hybridization : Fuse the thiazole with a benzimidazole or triazole ring to improve π-π stacking with hydrophobic enzyme pockets. Assess cytotoxicity (CC > 50 µM in HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
